molecular formula C20H24N2O5S B2704363 N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide CAS No. 445409-29-0

N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide

Cat. No.: B2704363
CAS No.: 445409-29-0
M. Wt: 404.48
InChI Key: UKJOVAWICLUMQN-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Biological Activity

N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S. Its structural features include:

  • An acetylsulfamoyl group attached to a phenyl ring.
  • A tert-butylphenoxy moiety linked to an acetamide functional group.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with sulfamoyl groups have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the NF-kB pathway, which is crucial in cell survival and proliferation.

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. Research suggests that it may reduce the expression of TNF-alpha and IL-6 in activated macrophages, thus alleviating conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary in vitro studies suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis via NF-kB modulation
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Mechanism

A study conducted on a related compound demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells). The compound was shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. This was confirmed through flow cytometry and Western blot analysis, which highlighted increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant reduction in edema and pain response. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14(23)22-28(25,26)18-11-7-16(8-12-18)21-19(24)13-27-17-9-5-15(6-10-17)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJOVAWICLUMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.